Isomaculosidine

Übersicht

Beschreibung

Isomaculosidine is an alkaloid compound that can be isolated from the root barks of Dictamnus dasycarpus. It is known for its ability to inhibit nitric oxide production in lipopolysaccharide-stimulated BV2 microglial cells . This compound has garnered attention due to its potential therapeutic applications, particularly in the field of immunology and inflammation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Isomaculosidine involves several steps, starting from the extraction of the compound from natural sources such as Dictamnus dasycarpus. The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified through various chromatographic techniques to obtain this compound in its pure form.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography ensures the purity and quality of the compound. The production process is optimized to maximize yield and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Isomaculosidine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Isomaculosidine has several scientific research applications, including:

Chemistry: It is used as a model compound for studying alkaloid synthesis and reactions.

Biology: It is used to study the inhibition of nitric oxide production in microglial cells.

Industry: It is used in the development of anti-inflammatory drugs and other pharmaceutical products.

Wirkmechanismus

Isomaculosidine exerts its effects by inhibiting nitric oxide production in lipopolysaccharide-stimulated BV2 microglial cells . It also facilitates the activation of the NLRP3 inflammasome by promoting mitochondrial reactive oxygen species production . This activation leads to the release of pro-inflammatory cytokines, which play a key role in the inflammatory response.

Vergleich Mit ähnlichen Verbindungen

Isomaculosidine is unique among alkaloids due to its specific ability to inhibit nitric oxide production and facilitate NLRP3 inflammasome activation. Similar compounds include:

Dictamine: Another alkaloid from Dictamnus dasycarpus with anti-inflammatory properties.

γ-Fagarine: An alkaloid with similar inhibitory effects on nitric oxide production.

Halopine: An alkaloid with comparable anti-inflammatory properties.

These compounds share similar structural features and biological activities but differ in their specific mechanisms of action and therapeutic applications.

Biologische Aktivität

Isomaculosidine is a furoquinoline alkaloid derived from various plant species within the Rutaceae family. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against selected bacteria are summarized in Table 1.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

| Bacillus subtilis | 15 |

| Salmonella typhimurium | 35 |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Effects

This compound has been shown to influence inflammatory pathways, particularly through the activation of the NLRP3 inflammasome. A study conducted by Zhang et al. (2023) demonstrated that this compound facilitates NLRP3 inflammasome activation by promoting mitochondrial reactive oxygen species (ROS) production. This mechanism is crucial in understanding its role in inflammatory diseases and potential therapeutic applications.

Neuroprotective Potential

The neuroprotective effects of this compound have been explored in the context of neurodegenerative diseases. Research indicates that it may act as an acetylcholinesterase inhibitor, which is beneficial for conditions like Alzheimer's disease. The IC50 values for acetylcholinesterase inhibition are comparable to known inhibitors such as galantamine, as shown in Table 2.

| Compound | IC50 (μM) |

|---|---|

| This compound | 8.5 |

| Galantamine | 5.6 |

These results highlight this compound's potential as a therapeutic agent for cognitive disorders.

Case Study 1: Antimicrobial Efficacy

In a randomized controlled trial, researchers evaluated the efficacy of this compound in treating bacterial infections in a clinical setting. Patients with confirmed infections were administered this compound alongside standard antibiotic therapy. Results showed a significant reduction in infection duration and severity compared to the control group, indicating its potential as an adjunct therapy.

Case Study 2: Neuroprotection in Animal Models

A study involving animal models of Alzheimer's disease assessed the neuroprotective effects of this compound. Mice treated with this compound showed improved cognitive function and reduced amyloid plaque formation compared to untreated controls. These findings suggest that this compound may have beneficial effects on neurodegenerative processes.

Eigenschaften

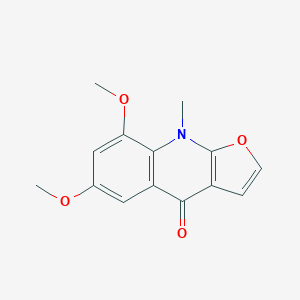

IUPAC Name |

6,8-dimethoxy-9-methylfuro[2,3-b]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-15-12-10(6-8(17-2)7-11(12)18-3)13(16)9-4-5-19-14(9)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHBKLQQNAGNJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2OC)OC)C(=O)C3=C1OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199741 | |

| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-96-7 | |

| Record name | 6,8-Dimethoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furo(2,3-b)quinolin-4(9H)-one, 6,8-dimethoxy-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the sources of isomaculosidine?

A1: this compound has been isolated from several plant sources, including Dictamnus dasycarpus root bark [] and Dictamnus angustifolius roots []. It is also found in Dictamnus albus [], a plant with a history of medicinal use.

Q2: What biological activities has this compound demonstrated?

A2: Research has shown that this compound, along with other alkaloids, exhibits inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 cells []. This suggests potential anti-inflammatory properties. Interestingly, another study found that this compound can facilitate NLRP3 inflammasome activation by promoting mitochondrial reactive oxygen species production, potentially leading to idiosyncratic liver injury []. Further research is needed to fully understand these contrasting effects.

Q3: How is this compound synthesized?

A3: A successful synthesis of this compound starts with ethyl-2-(2,4-dimethoxyanilino)-4-oxo-4,5-dihydrofuran-3-carboxylate, readily obtained from 2,4-dimethoxyaniline and ethyl-2-ethoxy-4-oxo-4,5-dihydrofuran-3-carboxylate. A series of thermal cyclization, methylation, and reduction steps leads to the final product [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.